Cas no 105183-02-6 (6-chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)purine)

6-chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)purine structure
105183-02-6 structure
Product Name:6-chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)purine
Numero CAS:105183-02-6
MF:C14H10ClF3N4
MW:326.704211711884
CID:1151337
PubChem ID:14593134
Update Time:2025-04-20

6-chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)purine Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)purine
    • 6-chloro-9-(4-methylbenzyl)-2-trifluoromethyl-9H-purine
    • CTK0G5721
    • 9H-Purine, 6-chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-
    • 6-chloro-9-(4-methylbenzyl)-2-(trifluoromethyl)purine
    • AGN-PC-001WZU
    • 6-chloro-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine
    • ACMC-20m7zr
    • 6-chloro-9-(4-methylbenzyl)-2-trifluoromethyl-9H-purine; CTK0G5721; 9H-Purine, 6-chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-; 6-chloro-9-(4-methylbenzyl)-2-(trifluoromethyl)purine; AGN-PC-001WZU; 6-chloro-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine; ACMC-20m7zr;
    • DTXSID70561976
    • 6-Chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-9H-purine
    • 6-chloro-2-trifluoromethyl-9-(4-methylbenzyl)purine
    • 105183-02-6
    • Inchi: 1S/C14H10ClF3N4/c1-8-2-4-9(5-3-8)6-22-7-19-10-11(15)20-13(14(16,17)18)21-12(10)22/h2-5,7H,6H2,1H3
    • Chiave InChI: MISOYNHDCCAFBZ-UHFFFAOYSA-N
    • Sorrisi: ClC1C2=C(N=C(C(F)(F)F)N=1)N(C=N2)CC1C=CC(C)=CC=1

Proprietà calcolate

  • Massa esatta: 326.0548
  • Massa monoisotopica: 326.0546085g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 2
  • Complessità: 387
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.9
  • Superficie polare topologica: 43.6Ų

Proprietà sperimentali

  • PSA: 43.6
Fornitori consigliati
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.